molecular formula C10H23O2P B3819454 butyl diisopropylphosphinate

butyl diisopropylphosphinate

Cat. No. B3819454
M. Wt: 206.26 g/mol
InChI Key: BCDBADSNFDUGIN-UHFFFAOYSA-N
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Description

The compound tert-Butyldiisopropylphosphine is a phosphine ligand that can be utilized in C-C bond forming reactions . Another related compound, Diisopropylphosphite, is an organophosphorus compound with the formula (i-PrO)2P(O)H (i-Pr = CH(CH3)2). The molecule is tetrahedral and it is a colorless viscous liquid .


Synthesis Analysis

Mono-alkylphosphinic acids were obtained via interaction of α-olefin vinylidene dimers with H3PO2 in an isopropanol medium at 90 °C . The alkaline hydrolysis of sterically hindered phosphinates, ethyl di-tert-butylphosphinate hydrolyzed 500 times slower than ethyl diisopropylphosphinate .


Molecular Structure Analysis

The molecular structure of tert-Butyldiisopropylphosphine is represented by the SMILES string CC(C)P(C(C)C)C(C)(C)C . The InChI key is OLSMQSZDUXXYAY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Phosphinic and phosphonic acids, which may be prepared from their esters, phosphinates and phosphonates, respectively, can undergo hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, tert-Butyldiisopropylphosphine, include a boiling point of 77-79 °C/10 mmHg and a density of 0.837 g/mL at 25 °C .

Mechanism of Action

While the mechanism of action for “butyl diisopropylphosphinate” is not available, bisphosphonates, a class of compounds with similar phosphinate groups, inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .

Safety and Hazards

While specific safety data for “butyl diisopropylphosphinate” is not available, the safety data sheet for Diisopropyl phosphite indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

Future Directions

The field of phosphinate and phosphonate chemistry is still evolving with new synthetic methods and applications being developed . Further studies into the synthetic applications of these intermediates can be built upon .

properties

IUPAC Name

1-di(propan-2-yl)phosphoryloxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23O2P/c1-6-7-8-12-13(11,9(2)3)10(4)5/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDBADSNFDUGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl diisopropylphosphinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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